N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide - 622806-87-5

N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Catalog Number: EVT-2807870
CAS Number: 622806-87-5
Molecular Formula: C18H11F4NO2
Molecular Weight: 349.285
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N‐(3,5‐bis(trifluoromethyl)phenyl)‐5‐chloro‐2,3‐dihydronaphtho[1,2‐b]furan‐2‐carboxamide (NHDC) []

    Compound Description: NHDC is a synthetic naphthofuran compound investigated for its anti-cancer effects, specifically against liver cancer cells. It demonstrated concentration-dependent inhibition of liver cancer cell growth and colony formation, induced apoptosis, and modulated the expression of apoptosis-regulating genes. NHDC also inhibited STAT3 activity and enhanced the expression and DNA binding activity of HNF 4α. []

2. N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide []

    Compound Description: This butenolide derivative, with its reported crystal structure, offers insights into conformational preferences within this class of compounds. []

    Relevance: This compound and N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide are structurally analogous, sharing a dihydrofuran ring system substituted with a carboxamide group at the 2-position. Both also feature halogenated aromatic rings, with this compound having a 4-fluorophenyl and a 2-(trifluoromethoxy)phenyl substituent, while the target compound has a 2-fluorophenyl and a 2-(trifluoromethyl)phenyl group. The structural similarities, particularly in the core scaffold and the presence of halogens, suggest potential shared pharmacological properties. []

3. 4-(2H-1,3-benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide []

    Compound Description: This is another butenolide derivative with a determined crystal structure, providing further structural information about this class of molecules. []

    Relevance: Similar to the previous compound, this butenolide derivative exhibits a significant structural resemblance to N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide. Both compounds share the core dihydrofuran ring with a carboxamide group at the 2-position and an aromatic substituent at the 3-position. The presence of a trifluoromethyl group on the aromatic substituent in both compounds further emphasizes their structural similarity. The variation in substituents on the dihydrofuran ring, specifically the benzodioxolyl group in this compound compared to the 2-(trifluoromethyl)phenyl group in the target compound, may impact their specific biological activity while retaining some common pharmacological features. []

4. 5-Cyano-N-(4-(4-[11C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) [, ]

    Compound Description: [11C]CPPC is a radioligand developed for imaging the colony-stimulating factor 1 receptor (CSF1R) using positron emission tomography (PET). [, ] It has been investigated for its potential to visualize neuroinflammation. []

5. 4-Fluoromethyl Analog of CPPC (Psa374) []

    Compound Description: Psa374 is a high-affinity fluoromethyl analog of [11C]CPPC designed as a potential PET radioligand for CSF1R. It exhibits high peak uptake in monkey brains but not in mouse brains. []

    Relevance: Psa374 is structurally related to both [11C]CPPC and N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide. It retains the core furan-2-carboxamide structure of the target compound and the piperazine-piperidine substitution pattern on the carboxamide nitrogen of [11C]CPPC. The key difference lies in the introduction of a fluoromethyl group, which enhances its binding affinity to CSF1R. This modification highlights the potential of introducing fluorine-containing substituents to modulate the activity and properties of furan-2-carboxamides. []

6. N-(5-(4-Chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea []

    Compound Description: This compound is recognized for its potential herbicidal activity. Its crystal structure has been extensively studied, providing insights into its molecular arrangement and potential interactions. []

    Relevance: This compound and N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide share a structural similarity in the form of a furan ring with a carboxamide substituent. Both compounds also contain a trifluoromethyl group attached to an aromatic ring. Despite these similarities, the remaining structural features differ significantly, influencing their respective biological activities. []

7. N-(3-((4S,5R)-2-amino-4-methyl-5-phenyl-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-(fluoromethoxy)pyrazine-2-carboxamide []

    Compound Description: This compound represents a potent and selective BACE1 inhibitor identified through structure-based drug design. Its development aimed to address the need for selectivity over BACE2 to minimize potential side effects associated with BACE2 inhibition. []

    Relevance: While this compound does not directly share the furan-2-carboxamide core of N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, it highlights the use of halogenated aromatic rings and specific heterocyclic systems (dihydrothiazine in this case) to achieve potent and selective inhibition of biological targets. This information could be relevant for exploring structural modifications around the target compound for optimizing its activity and selectivity profiles. []

8. 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) []

    Compound Description: CHMFL-ABL-053 is a potent, selective, and orally available inhibitor of BCR-ABL/SRC/p38 kinase, developed for treating chronic myeloid leukemia (CML). Its promising preclinical profile, including potent inhibition of CML cell proliferation and in vivo efficacy, has led to further preclinical safety evaluations. []

    Relevance: Although CHMFL-ABL-053 possesses a pyrimidine core, its structural features, including the presence of a trifluoromethyl group on an aromatic ring and multiple carboxamide groups, make it a relevant point of comparison for N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide. The structural similarities and the observed biological activity of CHMFL-ABL-053 offer insights into the potential of modifying the target compound to explore its activity against kinases and its potential therapeutic application in CML. []

9. 1‐(2,4‐Dichlorophenyl)‐4‐ethyl‐5‐(5‐(2‐(4‐(trifluoromethyl)phenyl)ethynyl)thiophen‐2‐yl)‐N‐(piperidin‐1‐yl)‐1H‐pyrazole‐3‐carboxamide []

    Compound Description: This compound is a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist designed to overcome the central nervous system side effects associated with existing CB1R antagonists used for treating obesity. Its discovery arose from the need to develop safer and more effective anti-obesity medications. []

    Relevance: While this compound does not share the furan core of N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, the presence of the 2-(trifluoromethyl)phenyl moiety, alongside a piperidine substituent on a carboxamide group, highlights a common strategy for designing biologically active compounds. These structural motifs are often incorporated to enhance binding affinity and modulate physicochemical properties. []

10. (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231) []

    Compound Description: BK3C231 is a synthetic stilbene derivative exhibiting potential chemopreventive activity. It has been shown to protect against carcinogen-induced DNA and mitochondrial damage in human colon fibroblast cells. []

11. 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide []

    Compound Description: This compound, with its reported crystal structure, provides insights into the conformational preferences and intermolecular interactions of molecules within this chemical class. []

    Relevance: Though structurally different from N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, this compound shares the presence of a carboxamide group and a trifluoromethyl substituent on an aromatic ring. These shared features suggest that this compound might offer insights into the potential physicochemical properties and binding interactions associated with the target compound. []

12. 3-Hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo (b)thiophene-2-carboxamide (L-652,343) []

    Compound Description: L-652,343 acts as a dual inhibitor of cyclooxygenase and 5-lipoxygenase, demonstrating in vitro and in vivo efficacy in inhibiting the synthesis of inflammatory mediators. []

    Relevance: While L-652,343 differs structurally from N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, it showcases the incorporation of a trifluoromethyl substituent within a framework targeting inflammatory pathways. This suggests that exploring the anti-inflammatory potential of N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide or its analogs could be of interest. []

13. N-[(2'-Substituted phenyl)-1', 3'-thiazol-5-one]-naphtho[2,1-b]furan-2-carboxamide Derivatives []

    Compound Description: This series of compounds were synthesized and evaluated for their antiulcer, antibacterial, and antitubercular activities. Among them, three compounds exhibited potent antiulcer activity, while four showed significant antibacterial activity. []

14. N-[2-chloro-4-(trifluoromethyl) phenyl] 4-(substituted phenyl)-6-methyl-2-thioxo-1, 2, 3, 4- tetrahydropyrimidine-5-carboxamide Derivatives (4a-o) []

    Compound Description: This series of compounds, synthesized via acid-catalyzed cyclocondensation, was evaluated for antimicrobial activity. []

    Relevance: Although their core structure differs, these derivatives share with N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide the presence of a trifluoromethyl group and a carboxamide moiety. These shared features provide a basis for comparing their physicochemical properties and potential biological activities. []

15. 5-Methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide Analogues []

    Compound Description: This series represents highly selective FLT3 inhibitors, designed by conformational rigidification of a type II FMS inhibitor. These analogues exhibited potent activity against FLT3 and FLT3-ITD, holding promise as potential AML therapeutics. []

    Relevance: These analogues, though structurally distinct from N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, highlight the importance of conformational restriction and the incorporation of specific heterocycles in designing potent and selective kinase inhibitors. This knowledge could be applied when exploring structural modifications to the target compound to enhance its activity and selectivity profile. []

16. 4- [5- [3-chloro-5- (trifluoromethyl) phenyl] -4,5-dihydro-5- (trifluoromethyl) -3-isoxazolyl] -N- [2 - oxo-2 - [(2,2,2-trifluoroethyl) amino] ethyl] -1-naphthalene carboxamide [, , ]

    Compound Description: This compound has been patented in various crystalline forms for its potential use as an insecticide. [, , ]

    Relevance: While not directly analogous to N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, this compound shares the presence of a trifluoromethyl group and a carboxamide moiety. The development of different crystalline forms for this insecticide underscores the importance of solid-state properties in drug development. [, , ]

17. 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide []

    Compound Description: This compound, identified as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor, demonstrates improved CNS multiparameter optimization (CNS MPO) scores and a favorable pharmacokinetic profile. []

    Relevance: Although this compound differs significantly from N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, its development highlights the successful application of CNS MPO guidelines for optimizing drug-likeness properties, which can be applied when considering structural modifications to the target compound. []

18. 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide []

    Compound Description: The crystal structure of this compound has been reported, providing insights into its molecular geometry and potential intermolecular interactions. []

    Relevance: This compound shares structural similarities with N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, both featuring a carboxamide group directly attached to a heterocyclic ring and a 2-(trifluoromethyl)phenyl substituent. These shared features suggest potential similarities in their physicochemical properties, making the structural information of this compound valuable. []

19. (5α,17β)-N-[(2,5-bis(trifluorométhyl)-phényl]-3-oxo-4-aza-5-androst-1-ène-17-carboxamide []

    Compound Description: This compound represents a complex steroid derivative with a specific synthetic route described in the patent. []

    Relevance: This compound, despite its structural complexity compared to N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, shares the presence of a carboxamide group and a trifluoromethyl-substituted phenyl ring. The presence of these shared structural elements suggests potential similarities in their physicochemical properties and potential for interacting with biological targets. []

20. N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide []

    Compound Description: This compound, with its reported crystal structure, offers insights into the structural arrangements and intermolecular interactions of this class of molecules. []

21. 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide (6b) []

    Compound Description: This compound is part of a series of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives synthesized and evaluated for antibacterial activity. 6b exhibited the highest activity within the series. []

22. 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide []

    Compound Description: This compound represents a peripherally restricted CB1R antagonist with significant weight-loss efficacy in diet-induced obese mice. Its development aimed to minimize the central nervous system side effects associated with conventional CB1R antagonists. []

    Relevance: While not directly sharing the furan core of N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, this compound highlights the utilization of a trifluoromethyl-substituted phenyl ring and a piperidine substituent on a carboxamide group, suggesting a common strategy for modulating biological activity and physicochemical properties. []

23. N‐{2‐Chloro‐5‐[3‐methyl‐2,6‐dioxo‐4‐(trifluoromethyl)‐1,2,3,6‐tetrahydropyrimidinyl]phenyl}‐2,2‐bis(3‐fluorophenoxy)acetamide []

    Compound Description: This compound belongs to a novel class of amide compounds with potential biological activity. Its crystal structure has been determined, providing insights into its molecular conformation and intermolecular interactions. []

    Relevance: Though structurally different from N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, this compound shares the presence of a trifluoromethyl group and a carboxamide moiety. This suggests potential similarities in their physicochemical properties and highlights the relevance of structural information for understanding potential biological activities. []

24. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] [, ]

    Compound Description: This compound exhibits potent inhibition of both NF-κB and AP-1-mediated gene expression, representing a promising lead for developing anti-inflammatory and immunosuppressive agents. [, ]

    Relevance: While the core structure differs from N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, the presence of a trifluoromethyl group and a carboxamide moiety, common features in both compounds, suggests the potential for shared physicochemical properties. Moreover, the exploration of structure-activity relationships around this pyrimidine derivative can offer insights for modifying the target compound to modulate its activity. [, ]

25. N- (4- (7- azabicyclo [2.2.1] heptan-7-yl) -2- (trifluoromethyl) phenyl) -4-oxo-5- (trifluoromethyl) -1 , 4-dihydroquinoline-3-carboxamide []

    Compound Description: This compound has been patented in different solid-state forms, highlighting the importance of polymorphism in drug development. []

    Relevance: Despite structural differences from N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, this compound shares the presence of a trifluoromethyl group and a carboxamide moiety. The exploration of different solid-state forms for this compound emphasizes the significance of considering polymorphism during the development of N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide. []

26. 3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide []

    Compound Description: The crystal structure of this compound has been elucidated, revealing insights into its molecular geometry and potential for intermolecular interactions. []

    Relevance: Though structurally distinct from N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, this compound shares the presence of a carboxamide group and a halogenated aromatic ring. These shared features suggest potential similarities in their physicochemical properties, and the structural information obtained from this compound can be valuable for understanding the target compound. []

27. N-[(2,5-bis(trifluorométhyl)-phényl]-3-oxo-4-aza-5-androst-1-ène-17-carboxamide []

    Compound Description: This compound is a steroid derivative with a defined synthetic pathway described in the patent. []

    Relevance: Although structurally complex compared to N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, this compound shares a carboxamide group and a trifluoromethyl-substituted phenyl ring. These shared structural elements suggest potential similarities in their physicochemical properties and interactions with biological targets. []

28. 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423) [, , ]

    Compound Description: DPC 423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Its development represents a significant advancement in the search for novel anticoagulants. [, , ]

    Relevance: Although DPC 423 is structurally distinct from N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, its development highlights the successful identification and optimization of a small molecule inhibitor with a specific target. The study of DPC 423, particularly its metabolic pathways and potential for drug-drug interactions, provides valuable insights applicable to the development of other small molecule inhibitors, including the target compound. [, , ]

29. 6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate []

    Compound Description: This compound, developed by AstraZeneca, is a crystalline tosylate salt of a potent neutrophil elastase inhibitor, demonstrating improved physical properties compared to its free base. []

    Relevance: Despite the structural differences from N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, the presence of a trifluoromethyl group and a carboxamide moiety in this compound suggests potential similarities in their physicochemical properties. Moreover, the successful development of a crystalline salt form for this elastase inhibitor highlights a strategy that could be considered for enhancing the pharmaceutical properties of the target compound. []

30. Nʹ-(4-(Trifluoromethyl)phenyl)-1-isopropyl-1H -benzo(d)(1,2,3)triazole-5- carboxamides []

    Compound Description: This series of compounds represents a class of benzotriazole derivatives synthesized through a specific reaction pathway. []

    Relevance: Though structurally distinct from N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, these compounds share the presence of a trifluoromethyl group on a phenyl ring and a carboxamide moiety. These shared features offer a basis for comparing their physicochemical properties and potential biological activities. []

31. 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide []

    Compound Description: This compound is a novel prodrug designed to deliver the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. It demonstrated favorable absorption and metabolism profiles in rats. []

    Relevance: While structurally different from N-(2-Fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide, this compound showcases the successful application of prodrug design to improve the pharmacokinetic properties of a drug candidate. The strategy of utilizing a biolabile group to mask the active compound, as demonstrated by this isoxazole derivative, could be considered for optimizing the delivery and efficacy of the target compound. []

Properties

CAS Number

622806-87-5

Product Name

N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

IUPAC Name

N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Molecular Formula

C18H11F4NO2

Molecular Weight

349.285

InChI

InChI=1S/C18H11F4NO2/c19-13-7-3-4-8-14(13)23-17(24)16-10-9-15(25-16)11-5-1-2-6-12(11)18(20,21)22/h1-10H,(H,23,24)

InChI Key

NXWOTNAWPKQCIU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3F)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.